An In-depth Technical Guide to Triethylhexylammonium Bromide: Chemical Properties
An In-depth Technical Guide to Triethylhexylammonium Bromide: Chemical Properties
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Triethylhexylammonium bromide is a quaternary ammonium salt. These compounds are characterized by a central nitrogen atom bonded to four organic groups and a counter-ion, in this case, bromide. The structure, featuring a positively charged nitrogen center and a combination of ethyl and hexyl chains, suggests that it would exhibit properties as a cationic surfactant. Such surfactants have a wide range of applications in research and industry, including as phase transfer catalysts, detergents, emulsifiers, and antimicrobial agents. In the context of drug development, quaternary ammonium compounds are explored for their potential as absorption enhancers and as active pharmaceutical ingredients with antimicrobial properties.
Core Chemical and Physical Properties
The specific quantitative data for Triethylhexylammonium Bromide is not available. The following table presents typical properties for a related compound, Hexyltrimethylammonium Bromide, to provide an illustrative example.
| Property | Value (for Hexyltrimethylammonium Bromide) | Citation |
| Molecular Formula | C9H22BrN | [1][2][3][4][5] |
| Molecular Weight | 224.18 g/mol | [2][3][4] |
| Appearance | White to light yellow solid/crystalline powder | [1][2][3][6][7] |
| Melting Point | 177-187 °C | [1][2][5][6] |
| Solubility | Soluble in water and DMSO.[3][8] | [3][8] |
| Hygroscopicity | Hygroscopic | [5][9] |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for Triethylhexylammonium Bromide is not published. For structural elucidation of a novel or uncharacterized quaternary ammonium salt, the following analytical techniques would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Would be used to identify the protons on the ethyl and hexyl chains, and their proximity to the positively charged nitrogen.
-
¹³C NMR: Would be used to identify the carbon atoms in the ethyl and hexyl groups.
Infrared (IR) Spectroscopy
An IR spectrum would show characteristic peaks for C-H stretching and bending vibrations of the alkyl chains.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the mass-to-charge ratio of the triethylhexylammonium cation, confirming its molecular weight.
Chemical Reactivity and Stability
Based on general knowledge of quaternary ammonium salts:
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Stability: Generally stable under normal conditions.[10] They are typically stable in acidic solutions.[11]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[10][12][13]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[12][14]
Experimental Protocols
Specific experimental protocols for the synthesis or application of Triethylhexylammonium Bromide are not documented. Below are generalized protocols for the synthesis and a common application of similar quaternary ammonium compounds.
Generalized Synthesis of a Quaternary Ammonium Salt
The synthesis of a quaternary ammonium salt like Triethylhexylammonium Bromide would typically involve the quaternization of a tertiary amine with an alkyl halide.
Logical Workflow for Synthesis:
Methodology:
-
Triethylamine and 1-bromohexane would be dissolved in a suitable polar aprotic solvent, such as acetonitrile.
-
The reaction mixture would be heated under reflux for a specified period.
-
The progress of the reaction would be monitored using a technique like Thin Layer Chromatography (TLC).
-
Upon completion, the solvent would be removed under reduced pressure.
-
The crude product would be purified, typically by recrystallization from a suitable solvent system (e.g., an alcohol/ether mixture), to yield the final product.
Application as a Phase Transfer Catalyst
Quaternary ammonium salts are effective phase transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).[7][15]
Experimental Workflow for Phase Transfer Catalysis:
Methodology:
-
An aqueous solution of an inorganic reagent (e.g., sodium cyanide) is prepared.
-
An organic solvent (e.g., dichloromethane) containing the organic substrate (e.g., an alkyl chloride) is added to create a biphasic system.
-
A catalytic amount of Triethylhexylammonium Bromide is added to the mixture.
-
The mixture is stirred vigorously at a controlled temperature. The quaternary ammonium salt transports the aqueous reactant into the organic phase to react with the organic substrate.
-
After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the product.
Applications in Drug Development
While no specific applications for Triethylhexylammonium Bromide are documented, related compounds are used in several areas of pharmaceutical development:
-
Antimicrobial Agents: Quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity.[16][17]
-
Surfactants and Emulsifiers: They are used in pharmaceutical formulations to solubilize poorly water-soluble drugs and to stabilize emulsions.[2][7]
-
DNA Extraction: Cationic surfactants like CTAB are used in buffers for the extraction of DNA from biological samples.[17]
Safety and Toxicology
The toxicological properties of Triethylhexylammonium Bromide have not been thoroughly investigated. However, related quaternary ammonium compounds are known to cause skin and eye irritation.[4][18] Harmful if swallowed and may cause respiratory irritation.[9][10][14]
Conclusion
Triethylhexylammonium Bromide, as a quaternary ammonium salt, is expected to possess properties that make it a useful cationic surfactant. While specific experimental data is lacking, this guide provides a framework for its potential chemical properties, synthesis, and applications based on well-studied analogous compounds. Further research is necessary to fully characterize this specific molecule and its potential in scientific and drug development applications.
References
- 1. (1-Hexyl)trimethylammonium bromide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hexyltrimethylammonium bromide | C9H22BrN | CID 10059492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1-Hexyl)trimethylammonium bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. (N-HEXYL)TRIMETHYLAMMONIUM BROMIDE - Safety Data Sheet [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. uwyo.edu [uwyo.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. acs.org [acs.org]
- 17. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 18. Triethylmethylammonium bromide | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
